REACTION_SMILES
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[C:17]([O:18][CH2:19][CH3:20])(=[O:21])[CH3:22].[C:1]([CH3:2])(=[O:3])[c:4]1[c:5]([Cl:13])[c:6]2[c:7]([n:8][cH:9]1)[cH:10][n:11][nH:12]2.[CH2:14]([OH:15])[CH3:16].[CH2:23]([CH:24]=[CH2:25])[NH2:26]>>[C:1]([CH3:2])(=[O:3])[c:4]1[c:5]([NH:26][CH2:23][CH:24]=[CH2:25])[c:6]2[c:7]([n:8][cH:9]1)[cH:10][n:11][nH:12]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1cnc2cn[nH]c2c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCN
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Name
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Type
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product
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Smiles
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C=CCNc1c(C(C)=O)cnc2cn[nH]c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |